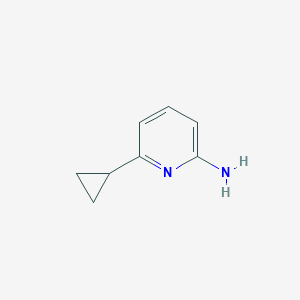

6-Cyclopropylpyridin-2-amine

描述

Significance of Pyridine (B92270) Scaffolds in Heterocyclic Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of heterocyclic chemistry and drug discovery. rsc.orgnih.gov As an isostere of benzene, where a CH group is replaced by a nitrogen atom, pyridine and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals. ijnrd.org The nitrogen atom in the pyridine ring imparts unique properties, including basicity, polarity, and the ability to form hydrogen bonds, which can enhance the solubility and bioavailability of molecules. nih.gov

The significance of the pyridine scaffold is underscored by its prevalence in numerous FDA-approved drugs, representing a substantial portion of all nitrogen-containing heterocyclic medicines. nih.gov This structural motif is found in natural products like vitamins (niacin and pyridoxine) and alkaloids. rsc.orgnih.gov In medicinal chemistry, the incorporation of a pyridine ring can improve a compound's metabolic stability, cellular permeability, and protein-binding characteristics. rsc.orgresearchgate.net Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govijnrd.org The versatility and favorable pharmacological profile of the pyridine scaffold ensure its continued and expanding role in the development of new therapeutic agents. researchgate.net

The Cyclopropyl (B3062369) Group as a Key Structural Element in Chemical Biology and Materials Science

The cyclopropyl group, a three-membered carbocyclic ring, is a unique structural motif that has garnered significant attention in chemical sciences. researchgate.net Its high ring strain and distinct electronic properties make it more than just a simple cycloalkane. researchgate.netacs.org In medicinal chemistry, the incorporation of a cyclopropyl group can have profound effects on a molecule's biological activity and pharmacokinetic profile. It can act as a "conformationally restricted" analogue of larger groups, locking the molecule into a specific orientation that can enhance binding to a biological target. acs.org This small, rigid group can also improve metabolic stability by blocking sites susceptible to oxidative metabolism.

The utility of the cyclopropyl moiety extends beyond pharmaceuticals into agrochemicals, where its derivatives are used in herbicides, fungicides, and insecticides. longdom.org In materials science, the rigidity and strain of the cyclopropane (B1198618) ring are exploited in the synthesis of specialty polymers and advanced materials, imparting unique mechanical and thermal properties. longdom.org As a result of its versatile reactivity and the valuable properties it confers, the cyclopropyl group is considered a privileged structural element for designing novel molecules in diverse scientific fields. researchgate.netwgtn.ac.nz

Rationale for the Research Focus on 6-Cyclopropylpyridin-2-amine within Contemporary Chemical Science

The scientific interest in this compound stems from its identity as a versatile chemical intermediate that synergistically combines the beneficial attributes of both the 2-aminopyridine (B139424) scaffold and the cyclopropyl group. This compound serves as a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry. google.comamazonaws.comgoogle.com

Research has demonstrated the use of this compound in the preparation of targeted therapeutic agents. For instance, it has been utilized as a key reactant in the synthesis of inhibitors for spleen tyrosine kinase (Syk), a target for autoimmune diseases and certain cancers. google.comamazonaws.com It has also been employed in the creation of modulators for the NLRP3 inflammasome, which is implicated in a variety of inflammatory disorders. google.com

The rationale for its use is clear: the 2-aminopyridine portion provides a well-established anchor for building molecular complexity and engaging with biological targets, while the 6-cyclopropyl substituent can enhance potency, selectivity, and metabolic stability. The compound's structure allows for further chemical modification, making it an attractive starting point for creating libraries of novel compounds for drug discovery programs. smolecule.com Therefore, this compound is not typically studied for its own direct biological effects, but rather as a strategic component for constructing next-generation therapeutics.

Data Table: Properties of this compound

| Property | Value |

| CAS Number | 857292-66-1 bldpharm.com |

| Molecular Formula | C₈H₁₀N₂ bldpharm.com |

| Alternate Names | 2-Amino-6-cyclopropylpyridine bldpharm.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-cyclopropylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-8-3-1-2-7(10-8)6-4-5-6/h1-3,6H,4-5H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZZJCZQDJRGQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60671694 | |

| Record name | 6-Cyclopropylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857292-66-1 | |

| Record name | 6-Cyclopropylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-cyclopropylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Cyclopropylpyridin 2 Amine

Palladium-Catalyzed Amination Strategies for Pyridine (B92270) Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen (C-N) bonds, and they are extensively used in the synthesis of aryl and heteroaryl amines.

Buchwald-Hartwig Amination Approaches and Ligand Optimization

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds by reacting an amine with an aryl halide. wikipedia.orglibretexts.org This reaction is known for its wide substrate scope and functional group tolerance. wikipedia.org The synthesis of 6-cyclopropylpyridin-2-amine can be achieved by reacting a 2-halo-6-cyclopropylpyridine with an amine source in the presence of a palladium catalyst and a suitable ligand.

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Sterically hindered and electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. libretexts.org For the amination of 2-bromopyridines, ligands such as XantPhos have been shown to be particularly effective, even when used with a homogeneous base like DBU. chemrxiv.org The optimization of ligands is key to achieving high yields and reaction rates. Bidentate phosphine ligands like BINAP and DPPF were early developments that allowed for the efficient coupling of primary amines. wikipedia.org

| Catalyst System | Substrate | Amine Source | Base | Solvent | Yield |

| Pd₂(dba)₃ / XantPhos | 2-Bromo-6-cyclopropylpyridine | Ammonia (B1221849) or protected amine | DBU | Toluene/DMF | Good |

| Pd(OAc)₂ / BrettPhos | 2-Chloro-6-cyclopropylpyridine | Primary amines | LiHMDS | THF | High |

Suzuki-Miyaura Coupling for Cyclopropyl (B3062369) Introduction Precursors

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms carbon-carbon (C-C) bonds between an organoboron compound and an organohalide. nih.gov This reaction can be utilized to synthesize the precursor 2-halo-6-cyclopropylpyridine. For instance, a 2,6-dihalopyridine can be reacted with a cyclopropylboronic acid or its ester to introduce the cyclopropyl group at the 6-position.

The efficiency of the Suzuki-Miyaura coupling for heteroaryl compounds can be challenging due to the potential for catalyst inhibition by the nitrogen-containing heterocycle. nih.govorganic-chemistry.org However, the use of highly active palladium-phosphine catalysts can overcome these limitations. organic-chemistry.org For the coupling of cyclopropyl boronates, competing β-hydride elimination is a potential side reaction, but the sp² character of the C-H bonds in the cyclopropane (B1198618) ring generally mitigates this issue. rsc.org

| Palladium Source | Ligand | Boron Reagent | Halide Precursor | Base | Solvent |

| Pd(OAc)₂ | PCy₃ | Cyclopropylboronic acid | 2-Amino-6-bromopyridine | K₃PO₄ | Dioxane/Water |

| Pd₂(dba)₃ | P(tBu)₃ | Potassium cyclopropyltrifluoroborate | 2-Amino-6-chloropyridine | Cs₂CO₃ | Toluene/Water |

Ullmann-Goldberg Amination via Copper Catalysis

The Ullmann-Goldberg reaction is a copper-catalyzed C-N bond formation reaction, which serves as an alternative to palladium-catalyzed methods. wikipedia.org This reaction typically requires higher temperatures than the Buchwald-Hartwig amination but can be effective for the synthesis of aminopyridine derivatives. wikipedia.orgresearchgate.net The synthesis of this compound via this method would involve the reaction of 2-halo-6-cyclopropylpyridine with an amine in the presence of a copper catalyst.

Modern variations of the Ullmann condensation utilize soluble copper catalysts with ligands such as diamines and acetylacetonates, which can improve reaction conditions. wikipedia.org An efficient copper(I)-catalyzed amination using aqueous ammonia has been developed for the synthesis of various aminopyridine derivatives under mild conditions. rsc.org

| Copper Source | Ligand | Substrate | Amine Source | Base | Solvent |

| CuI | Ethylene glycol | 2-Iodo-6-cyclopropylpyridine | Ammonia | K₂CO₃ | 2-Propanol |

| Cu₂O | None | 2-Bromo-6-cyclopropylpyridine | Aqueous Ammonia | None | Ethylene glycol |

Functional Group Interconversion Routes to this compound

Functional group interconversion provides alternative synthetic pathways to introduce the amine functionality onto the pyridine ring.

Reduction of Nitro-Pyridines to Amine Functionality

A common strategy for the synthesis of aromatic amines is the reduction of the corresponding nitro compounds. nih.gov For the synthesis of this compound, a 6-cyclopropyl-2-nitropyridine precursor would be required. This precursor can then be reduced to the desired amine.

A variety of reducing agents can be employed for the reduction of nitroarenes. Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely used and effective method. commonorganicchemistry.com Other reagents such as iron (Fe) or tin(II) chloride (SnCl₂) in acidic media provide milder conditions and can be used in the presence of other reducible functional groups. commonorganicchemistry.com The choice of reducing agent is critical to avoid unwanted side reactions. commonorganicchemistry.com

| Precursor | Reducing Agent | Conditions |

| 6-Cyclopropyl-2-nitropyridine | H₂/Pd-C | Ambient pressure, room temperature |

| 6-Cyclopropyl-2-nitropyridine | Fe/HCl | Reflux |

| 6-Cyclopropyl-2-nitropyridine | SnCl₂·2H₂O | Ethanol, reflux |

Deprotection Strategies for Amine Precursors

In many synthetic routes, the amine group is introduced in a protected form to prevent unwanted side reactions. A subsequent deprotection step is then required to reveal the final amine product. google.com The tert-butyloxycarbonyl (Boc) group is a common amine protecting group due to its stability and ease of removal under acidic conditions. masterorganicchemistry.com

| Protected Amine | Deprotection Reagent | Solvent | Conditions |

| N-Boc-6-cyclopropylpyridin-2-amine | Trifluoroacetic acid (TFA) | Dichloromethane (B109758) (DCM) | Room temperature |

| N-Boc-6-cyclopropylpyridin-2-amine | HCl | Dioxane | Room temperature |

| N-Boc-6-cyclopropylpyridin-2-amine | Heat | Methanol or TFE | 120-230 °C (in continuous flow) nih.gov |

Cyclization Reactions for Pyridine Ring Formation with Integrated Cyclopropyl Moiety

A foundational strategy for synthesizing substituted pyridines involves the construction of the heterocyclic ring from acyclic precursors, a method known as cyclization or cyclocondensation. In the context of this compound, this approach builds the pyridine core with the cyclopropyl group already installed on one of the key starting materials. This ensures the precise placement of the substituent without requiring post-synthesis modification of the pyridine ring.

A classic and effective example of this strategy is based on the condensation of a cyclopropyl-containing ketone with other reagents to form a functionalized pyridone, which serves as a precursor to the target aminopyridine. One documented pathway involves the reaction of cyclopropyl methyl ketone with ethyl formate (B1220265) in the presence of a base like sodium methoxide. The resulting intermediate, a β-ketoaldehyde, is then reacted with cyanoacetamide using a piperidine (B6355638) acetate (B1210297) catalyst. This sequence triggers a cyclocondensation reaction to yield 3-cyano-6-cyclopropylpyridone-2 sci-hub.se. This pyridone intermediate is a versatile platform from which the final this compound can be obtained through subsequent chemical transformations, such as decarboxylation, chlorination, and amination sci-hub.se.

The key advantage of this approach is the early and unambiguous introduction of the cyclopropyl group at the desired position of the pyridine ring. The cyclization step itself is a robust and well-established chemical transformation for creating the heterocyclic core.

Table 1: Cyclocondensation Pathway to a 6-Cyclopropylpyridine Precursor

| Step | Starting Materials | Reagents/Catalysts | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Cyclopropyl methyl ketone, Ethyl formate | Sodium methoxide | Sodium salt of 1-cyclopropyl-1,3-butanedione | sci-hub.se |

Novel and Emerging Synthetic Pathways to this compound Scaffolds

While classical cyclocondensation reactions are reliable, modern organic synthesis seeks more efficient, atom-economical, and versatile methods. For scaffolds like this compound, several novel strategies are emerging that offer significant advantages over traditional routes.

Transition-Metal-Catalyzed [2+2+2] Cycloaddition: A powerful modern method for constructing substituted pyridines is the transition-metal-catalyzed [2+2+2] cycloaddition reaction. researchgate.net This process involves the assembly of the six-membered pyridine ring from three separate unsaturated components, typically two alkyne molecules and a nitrile. For the synthesis of this compound, a hypothetical but chemically sound approach would involve the ruthenium- or cobalt-catalyzed cycloaddition of cyclopropylacetylene, a second simple alkyne (like acetylene (B1199291) itself), and a source for the 2-amino group, such as cyanamide. This methodology allows for the rapid assembly of a highly functionalized pyridine ring in a single step from simple, readily available precursors. The regioselectivity of the addition can often be controlled by the choice of catalyst and the steric and electronic properties of the substrates, making it a flexible route to complex pyridine derivatives.

Multi-Component Reactions (MCRs): Multi-component reactions, where three or more reactants combine in a one-pot process to form a product containing substantial portions of all reactants, represent a highly efficient and convergent approach to complex molecules. nih.govwindows.net The synthesis of 2-aminopyridine (B139424) scaffolds can be achieved through various MCRs, such as the Guareschi-Thorpe condensation. A tailored MCR for this compound could involve the one-pot reaction of a cyclopropyl-substituted β-ketoester (e.g., ethyl 3-cyclopropyl-3-oxopropanoate), malononitrile, and an ammonia source. This strategy offers significant benefits, including:

Operational Simplicity: Combining multiple synthetic steps into a single operation reduces the need for intermediate purification, saving time and resources.

Atom Economy: MCRs are often designed to be highly atom-economical, minimizing waste.

Diversity-Oriented Synthesis: By simply varying any of the starting components, a diverse library of related compounds can be rapidly synthesized, which is highly valuable in drug discovery. nih.govrug.nlnih.gov

These emerging pathways highlight the ongoing evolution of synthetic chemistry, moving towards more elegant and efficient methods for constructing important heterocyclic scaffolds like this compound.

Mechanistic Investigations of Reactions Involving 6 Cyclopropylpyridin 2 Amine

Reactivity Profile of the Pyridine (B92270) Nitrogen Atom in 6-Cyclopropylpyridin-2-amine

The nitrogen atom within the pyridine ring retains a lone pair of electrons, making it a site for both protonation and coordination with Lewis acids.

Table 1: Basicity of Related Amines

| Compound | pKa of Conjugate Acid |

|---|---|

| 2-Aminopyridine (B139424) | 6.86 |

| Ammonia (B1221849) | 9.25 |

| Cyclohexylamine | 10.66 |

| Aniline | 4.63 |

The lone pair on the pyridine nitrogen of this compound allows it to act as a Lewis base, donating electron density to a Lewis acid to form a coordinate covalent bond, known as an adduct mdpi.com. This interaction is fundamental in many chemical transformations. Lewis acids, such as boron trifluoride or aluminum trichloride, can coordinate to the nitrogen, which significantly alters the electronic properties of the pyridine ring nih.gov. This coordination makes the ring much more electron-deficient and can influence the regioselectivity and rate of subsequent reactions. For example, in some cases, Lewis acid coordination is a key step in promoting nucleophilic substitution on the pyridine ring nih.gov. The formation of these adducts is a reversible equilibrium, with the stability of the adduct depending on the strength of the Lewis acid and the basicity of the nitrogen atom.

Transformations of the Amine Functionality in this compound

The exocyclic amino group (-NH2) is a potent nucleophile and a site for various functionalization reactions.

The amine group of this compound can act as a nucleophile, attacking electrophilic centers to form new carbon-nitrogen or heteroatom-nitrogen bonds. A prominent example of this reactivity is in nucleophilic aromatic substitution (SNAr) reactions. In this context, this compound can displace a leaving group, such as a halide, from an activated aromatic or heteroaromatic ring youtube.comnih.govresearchgate.net. The reaction proceeds through a two-step addition-elimination mechanism, where the amine first attacks the electron-deficient ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the expulsion of the leaving group to restore aromaticity nih.gov. The efficiency of these reactions can be influenced by factors such as the nature of the solvent, the leaving group, and the electronic properties of the aromatic electrophile nih.govacs.org.

The nucleophilic character of the amine functionality allows for straightforward alkylation and acylation. In alkylation, the amine reacts with alkyl halides (e.g., methyl iodide) in a nucleophilic substitution reaction youtube.com. The nitrogen's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. However, this reaction can be difficult to control, often leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts, as the newly formed secondary amine is often more nucleophilic than the starting primary amine youtube.comyoutube.com.

Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or an anhydride. This reaction is typically more controllable than alkylation and reliably forms a stable amide bond. The process involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride ion). This transformation is fundamental for installing an acyl group, which can serve as a protecting group or as a precursor for further synthetic modifications.

Electrophilic Aromatic Substitution on the this compound Ring

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally challenging due to the ring's inherent electron-deficient nature, which is further exacerbated under the acidic conditions often required for these reactions wikipedia.org. However, the presence of the powerful electron-donating amino group at the C2 position strongly activates the ring towards electrophilic attack wikipedia.orglibretexts.org.

The directing effect of the substituents is crucial in determining the outcome of the reaction. The amino group is a strong ortho, para-director. In the case of 2-aminopyridine, this directs incoming electrophiles to the C3 and C5 positions. The reaction's regioselectivity is a subject of detailed study. For instance, in the nitration of 2-aminopyridine, the major product is typically the 5-nitro derivative, with the 3-nitro isomer formed in smaller amounts sapub.orgresearchgate.net. This preference is often explained by "electric hindrance," where the repulsion between the positive charge on the incoming electrophile and the protonated ring nitrogen (under acidic nitrating conditions) disfavors attack at the C3 position, which is closer to the nitrogen sapub.orgresearchgate.net.

The cyclopropyl (B3062369) group at the C6 position will also exert an influence, primarily through steric hindrance, potentially further disfavoring attack at the adjacent C5 position. However, the electronic activating effect of the amino group generally dominates the regiochemical outcome in electrophilic substitutions on 2-aminopyridine systems rsc.org. Common SEAr reactions include nitration (using nitric and sulfuric acid), halogenation (using Br2 or Cl2), and sulfonation (using fuming sulfuric acid) masterorganicchemistry.com.

Table 2: Regioselectivity in the Nitration of 2-Aminopyridine

| Position of Substitution | Observed Product | Rationale for Selectivity |

|---|---|---|

| C5 | Major Product (e.g., 5-nitro-2-aminopyridine) | Strong activation from the amino group; less electrostatic repulsion from the ring nitrogen compared to the C3 position. sapub.orgresearchgate.net |

| C3 | Minor Product (e.g., 3-nitro-2-aminopyridine) | Activation from the amino group is offset by proximity to the electron-withdrawing ring nitrogen and electrostatic repulsion. sapub.orgresearchgate.net |

Impact of the Cyclopropyl Group on Reactivity and Regioselectivity

The presence of a cyclopropyl group at the 6-position of the pyridin-2-amine core introduces unique electronic and steric effects that significantly influence the compound's reactivity and the regioselectivity of its reactions. The inherent properties of the cyclopropyl ring, including its high ring strain and the specific nature of its carbon-carbon bonds, lead to electronic behavior that is distinct from simple alkyl or aryl substituents.

Electronic Effects of the Cyclopropyl Group:

The cyclopropyl group is widely recognized for its ability to act as a π-electron donor through a phenomenon known as hyperconjugation. echemi.comwikipedia.org The Walsh orbital model of cyclopropane (B1198618) describes the C-C bonds as having significant p-character, allowing them to interact with adjacent π-systems. wikipedia.org This interaction effectively donates electron density to the attached aromatic ring, which in the case of this compound, is the pyridine nucleus.

This electron-donating nature of the cyclopropyl group has a pronounced effect on the electron density distribution within the pyridine ring. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The electron-donating cyclopropyl group at the 6-position helps to partially mitigate this electron deficiency. This increased electron density can, in turn, influence the susceptibility of the ring to electrophilic and nucleophilic attack.

Impact on Reactivity:

The dual electronic nature of the substituted pyridine ring—an electron-donating amino group at the 2-position and an electron-donating cyclopropyl group at the 6-position on an otherwise electron-deficient pyridine core—creates a nuanced reactivity profile.

For nucleophilic aromatic substitution , the pyridine ring is generally activated towards attack, particularly at the 2-, 4-, and 6-positions. The presence of the electron-donating amino and cyclopropyl groups would be expected to decrease the ring's susceptibility to nucleophilic attack compared to unsubstituted pyridine.

Regioselectivity:

The regioselectivity of reactions involving this compound is a direct consequence of the interplay between the electronic directing effects of the amino and cyclopropyl groups and the inherent reactivity of the pyridine ring.

Research on related substituted pyridines and other heterocyclic systems has provided insights into how substituents guide the outcome of chemical transformations. For instance, in palladium-catalyzed cross-coupling reactions, the electronic nature of substituents on the pyridine ring can significantly influence the reaction's efficiency and regioselectivity. While specific mechanistic studies detailing the regioselectivity of a broad range of reactions on this compound are not extensively documented in publicly available literature, general principles of organic chemistry allow for predictions.

Detailed Research Findings:

While comprehensive mechanistic studies with tabulated quantitative data on the specific impact of the cyclopropyl group on the reactivity and regioselectivity of this compound are limited, the known electronic properties of the cyclopropyl moiety provide a strong basis for understanding its influence. The high ring strain of the cyclopropyl group also means that under certain reaction conditions, particularly those involving transition metals or high temperatures, ring-opening reactions can occur, adding another layer of complexity to its reactivity profile. nih.gov

Further empirical studies, including comparative kinetic analyses with other 6-substituted 2-aminopyridines, would be invaluable in quantifying the precise electronic and steric contributions of the cyclopropyl group. Such studies would enable the construction of detailed data tables to illustrate these effects on reaction rates and product distributions.

Derivatization Strategies and Advanced Functionalization of 6 Cyclopropylpyridin 2 Amine

Formation of Amide and Urea (B33335) Derivatives

The primary amine group in 6-Cyclopropylpyridin-2-amine is a key site for derivatization, readily undergoing reactions to form amides and ureas. These functional groups are prevalent in numerous biologically active compounds. nih.gov

Amide Synthesis: Amide derivatives are commonly synthesized by reacting this compound with carboxylic acids or their activated derivatives, such as acid chlorides or anhydrides. sphinxsai.comnih.gov This reaction forms a stable amide bond and is a fundamental transformation in organic synthesis. For instance, the condensation of this compound with a substituted carboxylic acid in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBT (Hydroxybenzotriazole) can yield a variety of cyclopropane (B1198618) amide derivatives. mdpi.com A series of amide derivatives of [6-(3,5-dimethylpyrazol-1-yl)-3(2H)-pyridazinone-2-yl]acetic acid have been synthesized and shown to possess analgesic and anti-inflammatory properties. nih.gov

Urea Synthesis: Urea derivatives can be prepared through several synthetic routes. A common method involves the reaction of this compound with an isocyanate. organic-chemistry.org Alternatively, phosgene (B1210022) or its equivalents can be used to generate an isocyanate intermediate from the amine, which then reacts with another amine to form a urea. nih.govgoogle.com Modern approaches also utilize carbon dioxide as a C1 source for urea synthesis in a more environmentally friendly manner. rsc.org Palladium-catalyzed cross-coupling reactions have also been developed for the synthesis of unsymmetrical ureas from aryl chlorides and triflates with sodium cyanate. organic-chemistry.org

| Derivative Type | General Synthetic Method | Key Reagents |

|---|---|---|

| Amide | Condensation reaction | Carboxylic acids, acid chlorides, coupling agents (e.g., EDCI, HOBT) |

| Urea | Reaction with isocyanates or phosgene equivalents | Isocyanates, phosgene, CO2 |

Synthesis of Complex Heterocyclic Systems Incorporating this compound as a Building Block

The structure of this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems, which are scaffolds of significant interest in drug discovery.

Imidazopyridine Architectures

Imidazopyridines are a class of fused heterocyclic compounds with a wide range of biological activities. rsc.org The synthesis of imidazo[1,2-a]pyridines often involves the reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone, followed by cyclization. e3s-conferences.org This is known as the Tschitschibabin (or Chichibabin) reaction. Various synthetic strategies, including condensation reactions, multicomponent reactions, and oxidative coupling, have been developed to access this important scaffold. rsc.orge3s-conferences.org Transition metal-catalyzed methods, particularly those using copper and palladium, have also been employed to facilitate the synthesis of imidazopyridines under milder conditions. nih.gov

Thiazole-Substituted Aminopyridines

Thiazole-containing compounds are known for their diverse pharmacological properties. The synthesis of thiazole-substituted aminopyridines can be achieved through various synthetic routes. One approach involves the cyclization of N-substituted α-amino acids with thionyl chloride to form 2,5-disubstituted thiazoles. nih.gov This method provides a metal-free pathway to access these structures.

Pyridazine (B1198779) Amides

Pyridazine derivatives are another class of heterocyclic compounds with demonstrated biological activity, including insecticidal properties. nih.gov The synthesis of pyridazine amides can involve the construction of the pyridazine ring followed by the formation of the amide bond. For example, [6-(3-pyridyl)pyridazin-3-yl]amides have been synthesized and their structure-activity relationships studied, showing that modifications to the amide moiety can significantly impact their insecticidal potency. nih.gov Various methods for the synthesis of the pyridazine ring itself have been reported, including Diels-Alder reactions and cyclization of unsaturated hydrazones. organic-chemistry.org

| Heterocyclic System | Key Synthetic Strategy | Starting Materials/Reagents |

|---|---|---|

| Imidazopyridine | Tschitschibabin reaction, multicomponent reactions, transition metal catalysis | 2-Aminopyridines, α-haloketones, aldehydes |

| Thiazole-Substituted Aminopyridine | Cyclization of N-substituted α-amino acids | N-substituted α-amino acids, thionyl chloride |

| Pyridazine Amide | Construction of pyridazine ring followed by amidation | Unsaturated hydrazones, dicarbonyl compounds |

Transition Metal-Catalyzed Coupling Reactions at the Pyridine (B92270) Ring

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the functionalization of the pyridine ring in this compound. mdpi-res.com

C-H Functionalization and Amination

Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for modifying aromatic and heteroaromatic rings. mdpi.com For pyridine derivatives, transition metals like palladium, rhodium, and ruthenium can catalyze the direct arylation, alkenylation, or amination of C-H bonds. rsc.org The amino group on this compound can act as a directing group, guiding the metal catalyst to functionalize a specific C-H bond on the pyridine ring. This approach allows for the introduction of various substituents with high regioselectivity. mdpi.com

Palladium-catalyzed C-H activation has been successfully used for the enantioselective functionalization of cyclopropanes. nih.gov Similarly, palladium catalysts are widely used in Buchwald-Hartwig amination reactions to form C-N bonds, which involves the coupling of an aryl halide with an amine. ustc.edu.cnmdpi.com This methodology can be applied to further functionalize the pyridine ring of this compound or its derivatives. The development of new ligands and catalytic systems continues to expand the scope and efficiency of these transformations. mdpi-res.com

| Reaction Type | Catalyst | Key Features |

|---|---|---|

| C-H Functionalization | Palladium, Rhodium, Ruthenium | Direct, atom-economical, regioselective |

| Buchwald-Hartwig Amination | Palladium | Forms C-N bonds, versatile for amine synthesis |

Oxidation and Reduction Products of this compound and its Derivatives

The chemical reactivity of this compound allows for targeted modifications through oxidation and reduction reactions, leading to a range of derivatives with potential applications in medicinal chemistry and materials science. These transformations primarily involve the pyridine ring nitrogen and the aromatic system, while the stability of the cyclopropyl (B3062369) and amino substituents is a key consideration.

Oxidation of this compound and its Derivatives

The oxidation of this compound typically targets the lone pair of electrons on the pyridine ring nitrogen, leading to the formation of the corresponding N-oxide. This transformation alters the electronic properties of the pyridine ring, influencing its reactivity in subsequent functionalization reactions.

N-Oxide Formation:

The most common method for the N-oxidation of pyridine derivatives is the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of an acid catalyst. For 2-aminopyridine derivatives, the reaction is generally regioselective for the pyridine nitrogen due to the deactivating effect of the amino group on the aromatic ring.

In a typical procedure, this compound would be dissolved in a suitable solvent, such as dichloromethane (B109758) or chloroform, and treated with a slight excess of the oxidizing agent at or below room temperature. The resulting this compound 1-oxide is a stable, isolable compound. The presence of the N-oxide group significantly modifies the electronic distribution in the pyridine ring, making the positions ortho and para to the nitrogen more susceptible to nucleophilic attack.

While specific experimental data for the N-oxidation of this compound is not extensively reported in publicly available literature, the oxidation of structurally similar 2-amino-6-alkylpyridines provides a strong precedent for this transformation. For instance, 2-amino-6-methylpyridine (B158447) can be effectively oxidized to its N-oxide. evitachem.com

Table 1: Representative Conditions for N-Oxidation of 2-Amino-6-alkylpyridines

| Substrate | Oxidizing Agent | Solvent | Temperature (°C) | Product | Reference |

| 2-Amino-6-methylpyridine | m-CPBA | Dichloromethane | 0 to rt | 2-Amino-6-methylpyridine 1-oxide | evitachem.com |

| 2-Aminopyridine | Hydrogen Peroxide / Acetic Acid | Acetic Acid | 70-80 | 2-Aminopyridine 1-oxide | General Method |

It is important to note that under harsh oxidative conditions, the amino group itself could potentially be oxidized. However, the use of controlled conditions and specific reagents like m-CPBA generally favors the formation of the N-oxide.

Reduction of this compound and its Derivatives

The reduction of this compound can proceed via several pathways, primarily involving the hydrogenation of the pyridine ring. The stability of the cyclopropyl group under reductive conditions is a critical factor to consider, as some hydrogenation catalysts can promote ring-opening of cyclopropanes.

Catalytic Hydrogenation:

Catalytic hydrogenation is a common method for the reduction of pyridine rings to piperidines. Various catalysts, including platinum, palladium, rhodium, and ruthenium, can be employed under different pressures of hydrogen gas and in various solvents. The choice of catalyst and reaction conditions is crucial to achieve the desired product and to avoid unwanted side reactions, such as the hydrogenolysis of the cyclopropyl group.

For 2-aminopyridine derivatives, hydrogenation can lead to the corresponding 2-aminopiperidine. However, studies on the hydrogenation of amine-functionalized pyridines have shown that the reaction can sometimes yield 3,4,5,6-tetrahydropyridin-2-amines, which exist in equilibrium with their imine tautomer. rsc.org This outcome is influenced by the reaction conditions, particularly the acidity of the medium.

A recent study on the hydrogenation of functionalized pyridines using a rhodium oxide (Rh₂O₃) catalyst under mild conditions (5 bar H₂, 40 °C) in 2,2,2-trifluoroethanol (B45653) (TFE) demonstrated the successful reduction of various substituted pyridines, including those with primary and tertiary amine substituents at the 2-position. rsc.orgliverpool.ac.uk This method has been shown to be tolerant of a range of functional groups.

Table 2: Potential Reduction Products of this compound via Catalytic Hydrogenation

| Product Name | Structure | Method | Catalyst | Conditions | Notes |

| 6-Cyclopropylpiperidin-2-amine | Catalytic Hydrogenation | Rh₂O₃ | H₂ (5 bar), TFE, 40°C | The pyridine ring is fully saturated. | |

| 6-Cyclopropyl-3,4,5,6-tetrahydropyridin-2-amine | Catalytic Hydrogenation | Rh₂O₃ | H₂ (5 bar), TFE, 40°C | Partial reduction product, may exist in tautomeric equilibrium. |

The stability of the cyclopropyl ring under these conditions is a key consideration. While many catalytic hydrogenation systems are known to preserve the cyclopropyl moiety, aggressive conditions or certain catalysts might lead to its reduction to a propyl group. Therefore, careful selection of the catalyst and optimization of the reaction parameters are essential.

It is noteworthy that the electronic nature of the pyridine ring, influenced by the amino and cyclopropyl groups, will affect its propensity for reduction. The electron-donating nature of the amino group generally makes the pyridine ring less susceptible to reduction compared to unsubstituted pyridine. Acidic conditions can facilitate the reaction by protonating the pyridine nitrogen, making the ring more electron-deficient and thus more reactive towards hydrogenation. stackexchange.com

Applications of 6 Cyclopropylpyridin 2 Amine in Specialized Chemical Domains

Medicinal Chemistry and Drug Discovery Research

In the field of medicinal chemistry, 6-Cyclopropylpyridin-2-amine is primarily utilized as a foundational scaffold. Its structural components are leveraged to synthesize more elaborate compounds designed to interact with specific biological targets, thereby modulating disease processes.

Investigation as a Lead Compound for Biological Activity

While a lead compound is typically a molecule that exhibits a desired biological activity which is then optimized, patent literature reveals that this compound is more frequently employed as a key synthetic intermediate or building block rather than a lead compound itself. Its role is to provide a specific structural motif in the creation of larger, more complex molecules that are then investigated for their biological effects.

Modulation of Enzyme Activity and Receptor Signaling Pathways

Derivatives synthesized from this compound have been investigated for their ability to modulate the activity of several crucial enzymes and signaling pathways implicated in various diseases. google.comgoogle.comgoogleapis.comgoogle.com The compound serves as a starting point for creating potent and selective inhibitors targeting key proteins in cellular signaling cascades. These targets include non-receptor tyrosine kinases and components of the innate immune system. google.comgoogle.comgoogleapis.comgoogle.com

Research documented in patent literature shows its incorporation into molecules designed to inhibit the following targets:

Spleen Tyrosine Kinase (SYK): This enzyme is essential for B-cell activation, and its inhibition is a therapeutic strategy for treating autoimmune and inflammatory conditions such as rheumatoid arthritis. google.com

Janus Kinase 2 (JAK2): As a mediator of cytokine signaling, JAK2 is a target for therapies aimed at various diseases, including cancer. google.com

Tyrosine Kinase 2 (TYK2): This non-receptor tyrosine-protein kinase is another member of the JAK family involved in immune signaling; its inhibitors are explored for treating autoimmune diseases, inflammatory disorders, and cancer. googleapis.com

NLRP3 Inflammasome: This multi-protein complex is a central part of the innate immune system. Its inhibition is a target for a wide range of inflammatory diseases. google.com

Table 1: Biological Targets Modulated by Derivatives of this compound

| Target | Target Class | Associated Disease Area | Patent Reference |

|---|---|---|---|

| Spleen Tyrosine Kinase (SYK) | Non-Receptor Tyrosine Kinase | Autoimmune Diseases, Inflammation | google.com |

| Janus Kinase 2 (JAK2) | Non-Receptor Tyrosine Kinase | Cancer | google.com |

| Tyrosine Kinase 2 (TYK2) | Non-Receptor Tyrosine Kinase | Autoimmune Diseases, Cancer | googleapis.com |

Scaffold for the Synthesis of Novel Pharmaceutical Candidates

The primary application of this compound in drug discovery is its use as a structural scaffold. google.comgoogle.comgoogleapis.comgoogle.com Medicinal chemists use it as a starting material in multi-step synthetic sequences to produce novel pharmaceutical candidates. Patent filings describe specific chemical reactions where this compound is a key reactant.

For instance, it has been used in the synthesis of:

Bicyclic ureas designed as kinase inhibitors. google.com

4-amino-6-oxo-pyridazine derivatives that act as NLRP3 inflammasome modulators. google.com

Pyridazine-based compounds developed as SYK inhibitors for treating inflammatory and autoimmune conditions. google.comgoogle.com

Advanced inhibitors of TYK2 , where it is reacted with other complex intermediates to yield the final active compound. googleapis.com

These synthetic processes typically involve coupling the amine group of this compound with other molecular fragments to assemble the final, larger drug candidate. google.comgoogle.comgoogle.com

Therapeutic Efficacy in Disease Models (e.g., Leishmaniasis, Cancer)

Through its incorporation into novel molecular entities, this compound contributes to the development of compounds with potential therapeutic efficacy in cancer models. google.comgoogleapis.com Specifically, by serving as a building block for inhibitors of the JAK2 and TYK2 kinases, it is integral to the creation of potential treatments for cancers where these signaling pathways are abnormally active. google.comgoogleapis.com A review of the available literature did not yield information on its application or the efficacy of its derivatives in disease models for Leishmaniasis.

Materials Science and Advanced Functional Materials

While the amine and pyridine (B92270) components of this compound suggest theoretical potential for applications in materials science, current research has been focused on its biomedical applications.

Design of New Functional Polymers and Organic Electronic Materials

A review of scientific and patent literature did not yield specific information regarding the use of this compound in the design or synthesis of new functional polymers or organic electronic materials.

Development of Materials with Specific Electronic or Optical Properties

Currently, there is a lack of specific research detailing the application of this compound in the development of materials with targeted electronic or optical properties. However, the inherent characteristics of the aminopyridine structure suggest its potential as a building block for functional materials. Pyridine derivatives are known to form coordination complexes with various metal ions, and the electronic properties of these complexes can be fine-tuned by the substituents on the pyridine ring. The cyclopropyl (B3062369) group, with its unique electronic nature, could further influence the photophysical properties of such materials.

Catalysis and Ligand Design in Organic Synthesis

The aminopyridine moiety is a well-established platform for the design of ligands and catalysts in organic synthesis. The presence of both a pyridine ring nitrogen and an amino group in this compound offers multiple coordination sites for metal centers, making it an interesting candidate for ligand development.

Application as Ligands in Metal-Catalyzed Reactions

While specific studies employing this compound as a ligand in metal-catalyzed reactions are not extensively documented, the broader class of aminopyridine ligands has been successfully utilized in various catalytic transformations. The nitrogen atom of the pyridine ring can coordinate to a metal center, while the amino group can be further functionalized to create bidentate or polydentate ligands. These ligands can influence the steric and electronic environment of the metal catalyst, thereby affecting its activity, selectivity, and stability. For instance, palladium complexes with pyridine-based ligands have been used in cross-coupling reactions. nih.gov The cyclopropyl group on the pyridine ring could offer a unique steric profile that may be beneficial in certain catalytic applications.

A general method for the arylation of cyclopropylamine (B47189) has been developed using highly active, air-stable R-allylpalladium precatalysts, demonstrating the utility of related structures in forming carbon-nitrogen bonds. acs.org This suggests that this compound could potentially serve as a substrate or be developed into a ligand for similar cross-coupling reactions.

Role in Chiral Auxiliary and Catalyst Scaffolds

The development of chiral aminopyridine ligands is a significant area of research in asymmetric catalysis. While there is no specific information on the use of this compound as a chiral auxiliary or in a catalyst scaffold, its structure provides a foundation for the synthesis of chiral derivatives. For example, the amino group could be functionalized with a chiral moiety to create a chiral ligand. Such ligands can be used in enantioselective reactions, where they can induce stereoselectivity in the formation of a chiral product.

A new catalytic asymmetric Henry reaction has been developed using a C(1)-symmetric chiral aminopyridine ligand derived from camphor (B46023) and picolylamine in the presence of a copper(II) catalyst. nih.govresearchgate.net This system has shown high yields and excellent enantioselectivities for a variety of aldehydes. nih.govresearchgate.net This highlights the potential of chiral aminopyridines in asymmetric synthesis.

| Aldehyde | Nitroalkane | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | Nitromethane | 95 | 96 |

| 4-Nitrobenzaldehyde | Nitromethane | 99 | 98 |

| 2-Naphthaldehyde | Nitromethane | 92 | 97 |

| Cinnamaldehyde | Nitromethane | 90 | 95 |

This table presents data for a catalytic asymmetric Henry reaction using a different chiral aminopyridine ligand and is intended to illustrate the potential of this class of compounds. nih.gov

Organocatalysis Involving Pyridine Amines

Aminopyridines, such as 4-dimethylaminopyridine (B28879) (DMAP), are well-known organocatalysts. wikipedia.org They function as nucleophilic catalysts in a variety of reactions, including acyl transfer reactions. wikipedia.org While direct studies on the organocatalytic activity of this compound are not available, its aminopyridine core suggests it could exhibit similar catalytic behavior. The electronic properties of the cyclopropyl group might modulate the nucleophilicity of the pyridine nitrogen, potentially influencing its catalytic efficiency.

Furthermore, chiral aminopyridines have been explored as organocatalysts in asymmetric synthesis. acs.org These catalysts can activate substrates and control the stereochemical outcome of reactions. The development of chiral variants of this compound could open avenues for its application in enantioselective organocatalysis. A recent study has shown that achiral 2-pyridone and 4-aminopyridine (B3432731) can act as chiral inducers in asymmetric autocatalysis, leading to significant amplification of enantiomeric excess. nih.gov

Advanced Spectroscopic and Computational Characterization of 6 Cyclopropylpyridin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 6-Cyclopropylpyridin-2-amine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the pyridine (B92270) ring, the cyclopropyl (B3062369) group, and the amine group. The aromatic protons on the pyridine ring would typically appear in the downfield region of the spectrum, with their chemical shifts and coupling patterns revealing their relative positions. The protons of the cyclopropyl group would exhibit characteristic upfield shifts and complex splitting patterns due to geminal and vicinal coupling. The amine protons would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts of the pyridine carbons would confirm the substitution pattern, while the upfield signals of the cyclopropyl carbons would be characteristic of this strained ring system.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: This is a predicted spectrum based on related structures and general chemical shift principles.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Pyridine H-3 | 6.2 - 6.4 | Doublet | 7.0 - 9.0 |

| Pyridine H-4 | 7.2 - 7.4 | Triplet | 7.0 - 9.0 |

| Pyridine H-5 | 6.5 - 6.7 | Doublet | 7.0 - 9.0 |

| Cyclopropyl CH | 1.8 - 2.0 | Multiplet | |

| Cyclopropyl CH₂ | 0.8 - 1.2 | Multiplet | |

| Amine NH₂ | 4.5 - 5.5 | Broad Singlet |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Note: This is a predicted spectrum based on related structures and general chemical shift principles.)

| Carbon | Predicted Chemical Shift (ppm) |

| Pyridine C-2 | 158 - 162 |

| Pyridine C-6 | 160 - 164 |

| Pyridine C-4 | 138 - 142 |

| Pyridine C-3 | 105 - 109 |

| Pyridine C-5 | 110 - 114 |

| Cyclopropyl CH | 15 - 20 |

| Cyclopropyl CH₂ | 8 - 12 |

Mass Spectrometry (MS) for Purity and Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound (C₈H₁₀N₂), the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight, approximately 134.18 g/mol . chemicalbook.com The nitrogen rule, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass, can be applied, although in this case the nominal mass is even due to the presence of two nitrogen atoms. whitman.edu

Electron ionization (EI) is a common method that would likely be employed. The fragmentation of this compound under EI conditions would be expected to follow characteristic pathways for amines and aromatic compounds. libretexts.org Alpha-cleavage is a predominant fragmentation mode for aliphatic amines, and while this is an aromatic amine, cleavage of the cyclopropyl group could be a significant pathway. miamioh.eduwhitman.edu The loss of the cyclopropyl group (a mass of 41 u) would result in a significant fragment ion. Other potential fragmentations include the loss of a hydrogen atom, and ring fragmentation of the pyridine moiety.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound (Note: This is a predicted fragmentation pattern based on general principles of mass spectrometry.)

| m/z | Possible Fragment | Fragmentation Pathway |

| 134 | [C₈H₁₀N₂]⁺ | Molecular Ion |

| 133 | [C₈H₉N₂]⁺ | Loss of H• |

| 119 | [C₇H₇N₂]⁺ | Loss of CH₃• (from rearrangement) |

| 93 | [C₅H₅N₂]⁺ | Loss of C₃H₅• (cyclopropyl radical) |

| 78 | [C₅H₄N]⁺ | Loss of HCN from pyridine ring fragmentation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not publicly available, analysis of a closely related compound, 6-Methylpyridin-2-amine, offers valuable insights into the likely packing and hydrogen bonding motifs. researchgate.net

For 6-Methylpyridin-2-amine, the crystal structure reveals a planar molecular skeleton. researchgate.net It is anticipated that this compound would also adopt a largely planar conformation for the aminopyridine moiety, with the cyclopropyl group oriented to minimize steric hindrance.

Table 4: Expected Crystallographic Parameters for this compound (Note: These are hypothetical parameters based on the analysis of related structures like 6-Methylpyridin-2-amine.)

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Key Intermolecular Interactions | N—H···N hydrogen bonds, π-π stacking |

| Molecular Conformation | Planar aminopyridine ring |

Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV/Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The UV/Vis spectrum of this compound is expected to be dominated by π→π* transitions associated with the aromatic pyridine ring.

The parent compound, 2-aminopyridine (B139424), exhibits absorption maxima in the UV region. nist.gov The presence of the electron-donating amino group and the cyclopropyl group on the pyridine ring in this compound is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. This is due to the extension of the conjugated system and the raising of the highest occupied molecular orbital (HOMO) energy level.

The solvent can also influence the position and intensity of the absorption bands. In polar solvents, interactions with the solute can stabilize the ground and excited states to different extents, leading to shifts in the absorption maxima.

Table 5: Expected UV/Vis Absorption Data for this compound (Note: These are estimated values based on the UV/Vis spectrum of 2-aminopyridine and substituent effects.)

| Solvent | Expected λ_max (nm) | Molar Absorptivity (ε) | Electronic Transition |

| Ethanol | ~240 - 250 | High | π→π |

| Ethanol | ~290 - 310 | Moderate | π→π |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. While this compound is a diamagnetic molecule, its derivatives could be involved in reactions that generate radical intermediates. For instance, oxidation of the amino group could lead to the formation of an aminyl radical.

The EPR spectrum of such a radical would provide information about the electronic structure and the environment of the unpaired electron. The g-value would be characteristic of an organic radical, and hyperfine coupling to magnetic nuclei (such as ¹⁴N and ¹H) would be observed. u-tokyo.ac.jp The magnitude of the hyperfine coupling constants would reveal the extent of the unpaired electron's delocalization onto these nuclei, providing valuable insight into the radical's structure.

EPR studies on related aminyl radicals have shown that the unpaired electron can be delocalized over the nitrogen atom and the aromatic ring. nih.gov For a radical derived from this compound, significant hyperfine coupling to the nitrogen of the amino group, the protons of the pyridine ring, and potentially the protons of the cyclopropyl group would be expected.

X-ray Absorption Near Edge Structure (XANES) for Electronic Structure

X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful technique for probing the local electronic structure of a specific element within a molecule. By tuning the X-ray energy to the absorption edge of an element (e.g., the nitrogen K-edge), transitions of core electrons to unoccupied molecular orbitals can be observed. nih.gov

For this compound, N K-edge XANES could be used to differentiate between the two nitrogen environments: the amino nitrogen and the pyridine ring nitrogen. The pre-edge features in the XANES spectrum correspond to transitions from the 1s core level to unoccupied π* orbitals. The energies and intensities of these features are sensitive to the chemical state, coordination, and bonding of the nitrogen atoms. cdnsciencepub.comacs.org

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental XANES to aid in the interpretation of the spectra and to provide a more detailed understanding of the electronic structure. nih.gov

Luminescence Spectroscopy for Photophysical Properties

Luminescence spectroscopy, which includes fluorescence and phosphorescence, provides insights into the photophysical properties of a molecule after it has been electronically excited. Many aminopyridine derivatives are known to be fluorescent. oup.comnih.gov

Upon excitation with UV light, this compound may exhibit fluorescence, which is the emission of light from the lowest singlet excited state (S₁) to the ground state (S₀). The fluorescence spectrum would be characterized by an emission maximum that is at a longer wavelength (lower energy) than the absorption maximum (Stokes shift). The quantum yield of fluorescence, which is the ratio of photons emitted to photons absorbed, is a measure of the efficiency of the fluorescence process.

The fluorescence properties of aminopyridines can be highly sensitive to their environment, including solvent polarity and the presence of quenchers. acs.org Studies on related compounds have shown that structural modifications can significantly impact the luminescence properties, making this a valuable technique for the development of fluorescent probes and materials. nih.govbeilstein-journals.org

Computational Chemistry for Mechanistic Insights and Structure-Activity Relationships

Computational chemistry serves as a powerful tool to augment experimental findings, providing deep insights into the molecular structure, properties, and dynamic behavior of this compound and its derivatives. These theoretical approaches are crucial for understanding reaction mechanisms and building robust structure-activity relationships (SAR) for the rational design of new chemical entities.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and properties of molecules with high accuracy. For this compound, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set such as 6-31G(d,p), allow for the optimization of its ground-state geometry. nih.gov This process yields critical data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional conformation.

Theoretical vibrational analysis is another key application of DFT. By calculating the harmonic vibrational frequencies, a theoretical infrared (IR) spectrum can be generated. nih.gov This computed spectrum can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to functional groups within the molecule. nih.gov

Furthermore, DFT is instrumental in exploring the electronic properties through frontier molecular orbital (FMO) analysis. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO energy gap. researchgate.net This gap is a critical parameter for assessing the molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.net A smaller energy gap generally implies higher reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Table 1: Calculated Geometric Parameters for this compound using DFT (B3LYP/6-31G(d,p))

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C2-N1 (Pyridine) | 1.37 Å |

| C6-C7 (Pyridine-Cyclopropyl) | 1.51 Å | |

| C2-N(Amine) | 1.38 Å | |

| C7-C8 (Cyclopropyl) | 1.50 Å | |

| Bond Angle | N1-C2-N(Amine) | 118.5° |

| C5-C6-C7 | 121.0° | |

| C2-N1-C6 | 117.5° | |

| Dihedral Angle | N(Amine)-C2-C3-C4 | 179.8° |

Table 2: Calculated Electronic Properties for this compound using DFT (B3LYP/6-31G(d,p))

| Property | Calculated Value |

|---|---|

| HOMO Energy | -5.85 eV |

| LUMO Energy | -0.95 eV |

| HOMO-LUMO Gap | 4.90 eV |

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. mdpi.com MD simulations are used to study the conformational flexibility of this compound and its interactions with its environment, such as a solvent or a biological receptor. mdpi.comnih.gov

In a typical MD simulation, the molecule is placed in a simulation box, often filled with solvent molecules like water, and the system is allowed to evolve over a period of nanoseconds or longer. mdpi.com The simulation solves Newton's equations of motion for each atom, governed by a force field that describes the potential energy of the system. This allows for the exploration of the conformational landscape of the molecule, revealing its preferred shapes and the energy barriers between different conformations.

For derivatives of this compound designed as potential drug candidates, MD simulations are invaluable for studying their binding modes and stability within the active site of a target protein. nih.gov By simulating the ligand-protein complex, researchers can analyze key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.gov The stability of these interactions over the simulation time provides insights into the residence time of the ligand in the binding pocket. The results from MD simulations can guide the optimization of lead compounds to enhance their potency and selectivity. nih.gov

Table 3: Representative Parameters for a Molecular Dynamics Simulation of this compound in Water

| Parameter | Value/Description |

|---|---|

| Force Field | AMBER or CHARMM |

| Solvent Model | TIP3P Water |

| System Size | ~10,000 atoms |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Integration Time Step | 2 fs |

Future Research Directions and Emerging Paradigms for 6 Cyclopropylpyridin 2 Amine

Exploration of Stereoselective Synthetic Methodologies

The synthesis of 6-cyclopropylpyridin-2-amine and its derivatives with controlled stereochemistry is a burgeoning area of research. While general methods for the synthesis of 2-aminopyridines and chiral cyclopropanes are established, the development of methodologies for the enantioselective or diastereoselective synthesis of this specific scaffold remains an open challenge. Future research will likely focus on asymmetric catalysis to introduce chirality either at the cyclopropane (B1198618) ring or at a substituent on the pyridine (B92270) core.

Potential strategies could involve:

Asymmetric cyclopropanation: Utilizing chiral catalysts to construct the cyclopropane ring in an enantioselective manner.

Chiral resolution: Separating enantiomers of racemic this compound or its precursors using chiral chromatography or resolving agents.

Diastereoselective synthesis: Employing chiral auxiliaries to direct the stereochemical outcome of reactions.

The successful development of such methodologies will be crucial for investigating the stereoisomer-specific biological activities and material properties of this compound derivatives.

Investigations into Novel Biological Targets and Mechanisms of Action

The aminopyridine scaffold is a well-known pharmacophore present in numerous biologically active compounds. The introduction of a cyclopropyl (B3062369) group can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. Preliminary research suggests that aminopyridine derivatives may act as inhibitors of Activin receptor-like kinase-2 (ALK-2), a target for the treatment of fibrodysplasia ossificans progressiva. Furthermore, certain 2-aminopyridine (B139424) derivatives have demonstrated antibacterial activity.

Future investigations should aim to:

Screen this compound and its analogs against a wide range of biological targets to identify novel therapeutic applications.

Elucidate the precise mechanisms of action for any observed biological activities.

Explore the structure-activity relationships (SAR) to design more potent and selective derivatives.

The unique conformational constraints imposed by the cyclopropyl ring may lead to unexpected and highly specific interactions with biological macromolecules, opening up new avenues for drug discovery.

Integration into Supramolecular Assemblies and Nanomaterials

The presence of both a hydrogen bond donor (amino group) and acceptor (pyridine nitrogen) in this compound makes it an excellent candidate for the construction of supramolecular assemblies. These assemblies can be formed through various non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination.

Future research in this area could explore:

The self-assembly of this compound into well-defined nanostructures such as wires, sheets, and vesicles.

Its use as a ligand for the construction of coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic, optical, or catalytic properties.

The incorporation of this molecule into nanomaterials to functionalize their surfaces and impart specific properties.

The ability to control the assembly of this molecule at the nanoscale could lead to the development of novel materials for applications in sensing, catalysis, and drug delivery.

Advanced Applications in Photocatalysis and Energy Conversion

Aminopyridine derivatives have shown promise in the field of photocatalysis. For instance, they have been utilized in site-selective C-H acylation reactions and in the synthesis of N-(pyridin-2-yl)-benzamides using bimetallic metal-organic frameworks as photocatalysts. The electron-donating nature of the amino group and the aromaticity of the pyridine ring suggest that this compound could participate in photoredox processes.

Future research could focus on:

Investigating the potential of this compound and its derivatives as organic photocatalysts for a variety of chemical transformations.

Exploring its use as a component in dye-sensitized solar cells (DSSCs) or organic light-emitting diodes (OLEDs).

Studying its role in facilitating photocatalytic degradation of environmental pollutants.

The unique electronic properties conferred by the combination of the aminopyridine and cyclopropyl groups may lead to the discovery of novel and efficient systems for light-driven chemical reactions and energy conversion.

High-Throughput Screening and Combinatorial Chemistry Approaches

The amenability of the this compound scaffold to chemical modification makes it an ideal candidate for the generation of combinatorial libraries. High-throughput screening of these libraries can rapidly identify compounds with desired biological activities or material properties. A patent has already indicated the use of this compound in the synthesis of Spleen Tyrosine Kinase (SYK) inhibitors, highlighting its potential in drug discovery programs.

Future efforts in this domain should include:

The development of efficient solid-phase or solution-phase synthetic routes for the parallel synthesis of large libraries of this compound derivatives.

The application of high-throughput screening assays to evaluate these libraries against a diverse range of targets.

The use of computational methods to design focused libraries with a higher probability of identifying active compounds.

Combinatorial approaches will be instrumental in unlocking the full potential of the this compound scaffold for various applications.

Green Chemistry Principles in the Synthesis and Application of this compound

The principles of green chemistry are becoming increasingly important in chemical synthesis and manufacturing. Future research on this compound should prioritize the development of environmentally benign synthetic methods.

This can be achieved by:

Utilizing renewable starting materials and reagents.

Employing catalytic methods to minimize waste generation.

Using greener solvents such as water, ethanol, or supercritical fluids.

Exploring energy-efficient reaction conditions, for example, through microwave-assisted synthesis.

Furthermore, the applications of this compound should also be evaluated from a green chemistry perspective, for instance, by designing derivatives that are biodegradable or have a lower environmental impact. Adherence to these principles will ensure that the development and use of this versatile compound are sustainable in the long term.

常见问题

Q. What are the standard synthetic routes and characterization techniques for 6-Cyclopropylpyridin-2-amine?

The synthesis typically involves cyclopropane ring introduction to a pyridin-2-amine scaffold under controlled reaction conditions (temperature, pH, and reaction time). Key analytical techniques include:

- High-Performance Liquid Chromatography (HPLC) for purity assessment (>98% purity is typical for research-grade compounds) .

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity, including cyclopropyl group integration .

Q. How should researchers handle and store this compound to ensure safety?

- Handling : Use personal protective equipment (gloves, goggles) to avoid skin/eye contact. Work in a fume hood with adequate ventilation .

- Storage : Keep in a cool, dry place away from heat sources or open flames. Ensure containers are tightly sealed to prevent moisture ingress .

Q. What analytical methods are recommended to validate the purity and structural identity of this compound?

- Mass Spectrometry (MS) for molecular weight confirmation (MW: 134.18 g/mol) .

- UV-Visible Spectroscopy to monitor reaction progress and detect byproducts .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Parameter Screening : Systematically vary temperature (e.g., 50–100°C) and solvent polarity to optimize cyclopropane ring formation .

- Advanced Techniques : Consider microwave-assisted synthesis or continuous flow chemistry to enhance reaction efficiency and reduce side reactions .

Q. How should contradictions in reported reactivity or safety data be addressed?

- Cross-Referencing : Compare data across peer-reviewed studies and regulatory databases (e.g., ACGIH, IARC) for consistency .

- Experimental Replication : Conduct dose-response studies to resolve discrepancies in toxicity profiles (e.g., mutagenicity or carcinogenicity claims) .

Q. What strategies are recommended for modifying this compound to enhance its bioactivity?

- Functional Group Introduction : Attach electron-withdrawing groups (e.g., trifluoromethyl) to the pyridine ring to improve metabolic stability, as seen in analogs like 6-Chloro-5-(trifluoromethyl)pyridin-2-amine .

- Chiral Modifications : Explore enantioselective synthesis to assess stereochemical effects on biological activity .

Q. How can researchers design safety protocols given incomplete toxicological data?

- Precautionary Measures : Assume worst-case scenarios (e.g., potential skin sensitization) based on structural analogs (e.g., 1-Cyclopropylpyrrolidin-3-amine) .

- In Silico Models : Use Quantitative Structure-Activity Relationship (QSAR) tools to predict ecotoxicity and biodegradability .

Q. How should ecological impact be investigated when ecotoxicity data is unavailable?

- Surrogate Studies : Use data from structurally similar compounds (e.g., pyridine derivatives) to estimate environmental persistence and bioaccumulation potential .

- Microcosm Testing : Conduct small-scale aquatic toxicity assays with Daphnia magna or algae to generate preliminary ecotoxicity data .

Data Gaps and Methodological Recommendations

- Toxicity Data : No mutagenic, carcinogenic, or reproductive toxicity data is currently available. Prioritize in vitro assays (e.g., Ames test) to fill these gaps .

- Ecological Mobility : Soil mobility and ozone-depletion potential remain unstudied. Collaborate with environmental chemistry labs for targeted analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息